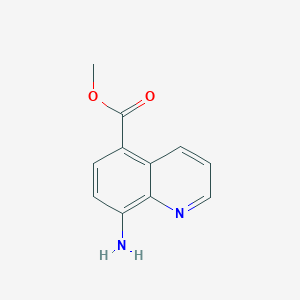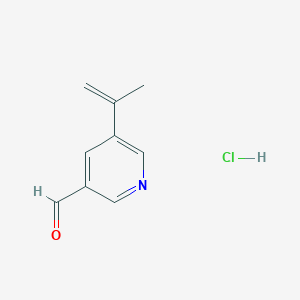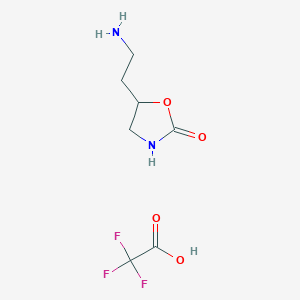
5-(2-Aminoethyl)-1,3-oxazolidin-2-one; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethyl)-1,3-oxazolidin-2-one; trifluoroacetic acid is a compound that combines the structural features of an oxazolidinone ring with an aminoethyl side chain and a trifluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-1,3-oxazolidin-2-one typically involves the cyclization of an amino alcohol with a carbonyl compound. One common method is the reaction of 2-aminoethanol with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. The trifluoroacetic acid moiety can be introduced by treating the oxazolidinone with trifluoroacetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The trifluoroacetic acid moiety can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acylation reactions often involve reagents like acyl chlorides and anhydrides.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of amino alcohols.
Substitution: Formation of various acylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-(2-Aminoethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. The aminoethyl side chain may enhance the compound’s binding affinity and specificity. The trifluoroacetic acid moiety can influence the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxazolidinone: Lacks the aminoethyl side chain and trifluoroacetic acid moiety.
5-(2-Hydroxyethyl)-1,3-oxazolidin-2-one: Contains a hydroxyethyl side chain instead of an aminoethyl group.
5-(2-Aminoethyl)-1,3-oxazolidin-2-one: Without the trifluoroacetic acid moiety.
Uniqueness
5-(2-Aminoethyl)-1,3-oxazolidin-2-one; trifluoroacetic acid is unique due to the presence of both the aminoethyl side chain and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H11F3N2O4 |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
5-(2-aminoethyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H10N2O2.C2HF3O2/c6-2-1-4-3-7-5(8)9-4;3-2(4,5)1(6)7/h4H,1-3,6H2,(H,7,8);(H,6,7) |
InChI-Schlüssel |
IUAIAQJWENODFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1)CCN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


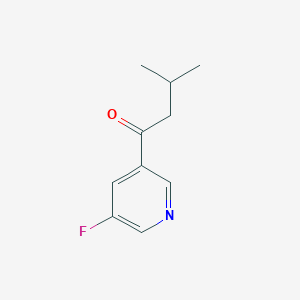


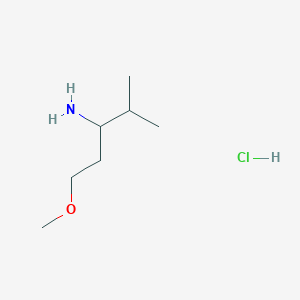
![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)
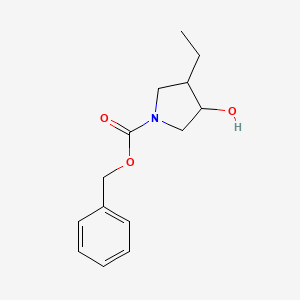
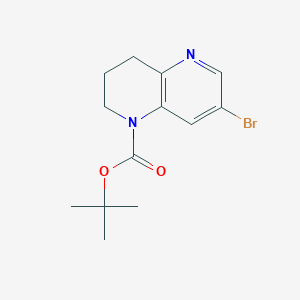
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)
![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)

![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
